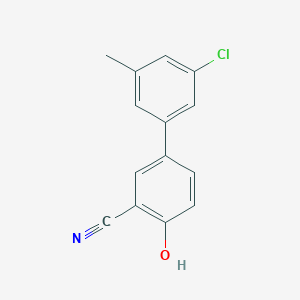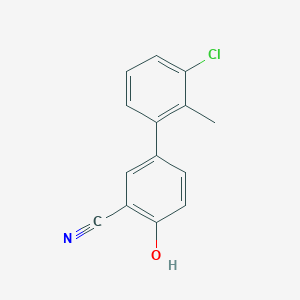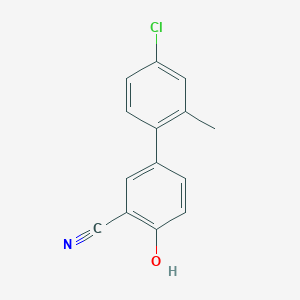
2-Cyano-4-(naphthalen-2-yl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-(naphthalen-2-yl)phenol, 95% (2CNPH) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. 2CNPH is a derivative of naphthalene, an aromatic hydrocarbon that is found in coal tar and petroleum. 2CNPH is a white crystalline solid with a melting point of 153-155 °C and a boiling point of 253-255 °C. It is highly soluble in water, ethanol, and chloroform. 2CNPH is a versatile and multifunctional compound, and has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a fluorescent probe.
科学的研究の応用
2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been widely used in a variety of scientific research applications. It has been used as a catalytic reagent in the synthesis of various heterocyclic compounds, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of organic compounds. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been used as a fluorescent probe for the detection of DNA and proteins, and as a reagent for the synthesis of polymers.
作用機序
The mechanism of action of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of binding to and activating substrates. Additionally, it is thought that 2-Cyano-4-(naphthalen-2-yl)phenol, 95% can promote the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% are not well understood. However, it has been shown to be non-toxic and non-mutagenic in animal studies. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
2-Cyano-4-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a non-toxic and non-mutagenic compound, which makes it safe to use in laboratory settings. Additionally, it is highly soluble in water, ethanol, and chloroform, which makes it easy to work with in a variety of solvents. However, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% is also highly reactive, which can lead to the formation of unwanted byproducts in certain experiments.
将来の方向性
The potential applications of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% are vast, and there are many potential future directions for research. Some potential future directions include the use of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% as a fluorescent probe for the detection of other molecules, such as proteins and nucleic acids. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be used in the synthesis of new compounds, such as polymers, and could be used as a catalyst in the synthesis of heterocyclic compounds. Furthermore, the antioxidant activity of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be further explored, as it may have potential applications in the prevention of certain diseases. Finally, the mechanism of action of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be further studied, as it is still not well understood.
合成法
2-Cyano-4-(naphthalen-2-yl)phenol, 95% is synthesized by the reaction of naphthalene with a mixture of hydrochloric acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, with yields of up to 95% reported.
特性
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-16-10-15(7-8-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDMIQURGZCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684815 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
CAS RN |
1261898-00-3 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














